molecular formula C8H12N2O3 B2364765 N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide CAS No. 2249686-94-8

N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2364765
CAS No.: 2249686-94-8
M. Wt: 184.195
InChI Key: FDSKPXADVGNZRU-UHFFFAOYSA-N
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Description

N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. This compound features a unique structure that combines an oxazolidinone ring with a prop-2-enamide moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide typically involves the reaction of 1,2-amino alcohols with carbonyl compounds to form the oxazolidinone ring. One common method includes the use of 1,2-amino alcohols and N-alkoxycarbonyl aminoalcohols as substrates, which are converted into cyclic carbamates using different reagents and catalysts . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often employs large-scale chemical synthesis techniques. These methods may involve the use of continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex for protein synthesis . This inhibition effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

    Contezolid: An oxazolidinone in clinical trials for its antibacterial properties.

Uniqueness

N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its combination of an oxazolidinone ring with a prop-2-enamide moiety provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-7(11)9-6-8(12)10-4-3-5-13-10/h2H,1,3-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSKPXADVGNZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)N1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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